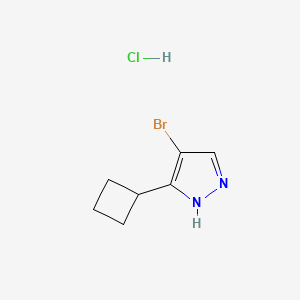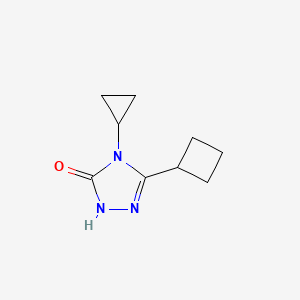
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP belongs to the pyrazole class of compounds and has been identified as a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of certain diseases.
作用機序
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of GSK-3β has been linked to the development and progression of various diseases, including cancer and neurodegenerative disorders. By inhibiting the activity of GSK-3β, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide can potentially prevent or slow down the progression of these diseases.
Biochemical and physiological effects:
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and inhibit the growth and spread of cancer cells. In the brain, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of specific receptors, leading to improved cognitive function and memory.
実験室実験の利点と制限
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, there are also some limitations to using 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments, including its limited solubility in aqueous solutions and potential off-target effects.
将来の方向性
There are several future directions for the research and development of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide and its potential applications in various fields, including cancer research and neuroscience.
合成法
The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-phenylethylamine with ethyl acetoacetate to form an intermediate product, which is then reacted with hydrazine hydrate to produce the final product. The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is relatively straightforward and can be achieved in a few steps with high yields.
科学的研究の応用
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of a specific enzyme that is overexpressed in various types of cancer, including breast, lung, and colon cancer. In neuroscience, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been identified as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease, by targeting specific receptors in the brain. In drug discovery, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been used as a scaffold for the development of new compounds with improved potency and selectivity.
特性
IUPAC Name |
5-amino-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)16-17(11)2/h3-9H,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYYQPFDINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)




![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2864949.png)
![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)
